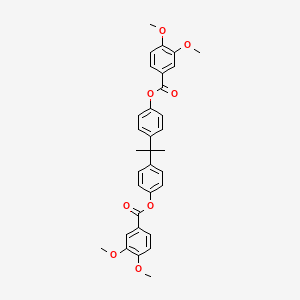
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate), also known as bisbenzocyclobutene (BCB), is a unique organic compound with an interesting chemical structure. BCB is a cyclic olefin polymer that has been widely used in various scientific research applications due to its remarkable physical and chemical properties.
Mecanismo De Acción
The mechanism of action of BCB is not well understood. However, it is believed that BCB forms a cross-linked network structure upon curing, which provides excellent mechanical and thermal stability. The cross-linked structure of BCB also makes it resistant to chemical degradation, making it an ideal material for use in harsh environments.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of BCB. However, studies have shown that BCB is biocompatible and does not elicit any significant immune response. BCB has been used as a biomaterial for tissue engineering applications and has shown promising results in promoting cell adhesion and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCB has several advantages for use in lab experiments. BCB is easy to handle and can be processed using standard microfabrication techniques. BCB is also compatible with a wide range of solvents and can be used in various chemical reactions. However, BCB has some limitations for lab experiments. BCB is relatively expensive compared to other polymers, and its curing process requires high temperatures, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for the use of BCB. One potential application of BCB is in the development of flexible electronics. BCB's high glass transition temperature and excellent mechanical properties make it an ideal material for use in flexible electronic devices. Another potential application of BCB is in the development of drug delivery systems. BCB can be functionalized with various drug molecules and used as a carrier for targeted drug delivery. Additionally, BCB can be used in the development of biosensors for detecting various biomolecules. Overall, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
Conclusion
In conclusion, BCB is a unique organic compound that has been widely used in various scientific research applications due to its remarkable physical and chemical properties. The synthesis method of BCB is well established, and it is relatively easy to produce BCB in large quantities. BCB has several advantages for use in lab experiments, including its ease of handling and compatibility with a wide range of solvents. However, BCB has some limitations, such as its relatively high cost and the requirement for high curing temperatures. Despite its limitations, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
Métodos De Síntesis
The synthesis of BCB involves the reaction of 4,4'-dihydroxybenzophenone and 3,4-dimethoxybenzyl chloride in the presence of a base catalyst. The resulting product is then subjected to a thermal cyclization process to form the final BCB compound. The synthesis method of BCB has been well established and optimized, and it is relatively easy to produce BCB in large quantities.
Aplicaciones Científicas De Investigación
BCB has been widely used in various scientific research applications due to its unique physical and chemical properties. BCB is an excellent insulator and has a high glass transition temperature, making it suitable for use in microelectronic devices. BCB has also been used as a coating material for optical fibers and as a matrix material for carbon fiber composites. In addition, BCB has been used as a photoresist material in the fabrication of microelectromechanical systems (MEMS).
Propiedades
IUPAC Name |
[4-[2-[4-(3,4-dimethoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O8/c1-33(2,23-9-13-25(14-10-23)40-31(34)21-7-17-27(36-3)29(19-21)38-5)24-11-15-26(16-12-24)41-32(35)22-8-18-28(37-4)30(20-22)39-6/h7-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMTUFVLABFBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
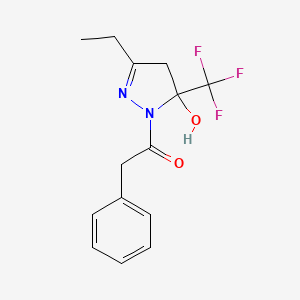
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
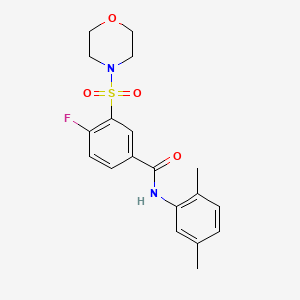
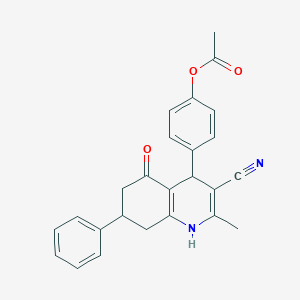
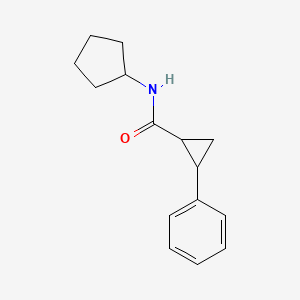
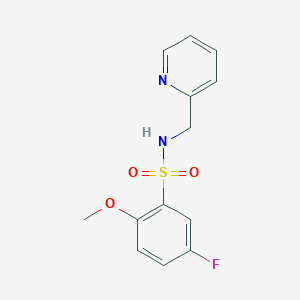
![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)
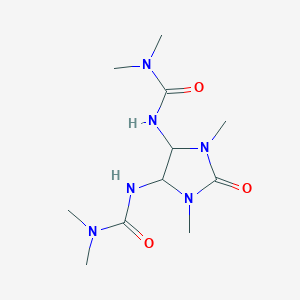
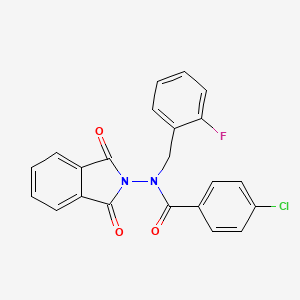
![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)